molecular formula C11H12N2O B1451841 3-(2-Phenylethyl)-1,2-oxazol-5-amine CAS No. 119162-59-3

3-(2-Phenylethyl)-1,2-oxazol-5-amine

Cat. No. B1451841
CAS RN: 119162-59-3
M. Wt: 188.23 g/mol
InChI Key: NZGZLQLPYDXMJG-UHFFFAOYSA-N
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Description

The compound “3-(2-Phenylethyl)-1,2-oxazol-5-amine” contains a phenylethyl group and an oxazole group. Phenylethyl compounds are aromatic compounds that have a benzene ring attached to an ethyl group . Oxazoles are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of “3-(2-Phenylethyl)-1,2-oxazol-5-amine” would consist of a phenylethyl group attached to the 3-position of an oxazole ring . The oxazole ring would also have an amine group at the 5-position .


Chemical Reactions Analysis

Phenylethyl compounds and oxazoles can participate in various chemical reactions. For example, phenylethyl compounds can undergo oxidation and reduction reactions . Oxazoles can participate in reactions such as nucleophilic substitution and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Phenylethyl)-1,2-oxazol-5-amine” would depend on its specific molecular structure. For example, phenylethyl compounds can have aromatic properties due to the presence of a benzene ring . Oxazoles are typically polar due to the presence of oxygen and nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 3-(2-Phenylethyl)-1,2-oxazol-5-amine, exploring their potential applications in various fields. A notable study involves the development of macrocyclic structures incorporating oxazole fragments, demonstrating a method for constructing complex molecules with high spatial symmetry, using simple and inexpensive reagents. This process underscores the compound's utility in synthesizing structurally unique materials (Merzhyievskyi et al., 2020).

Material Modification and Biomedical Applications

Further research explores the modification of materials for biomedical applications. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives related to 3-(2-Phenylethyl)-1,2-oxazol-5-amine, to enhance their thermal stability and biological activity. This modification has implications for medical applications, such as developing more effective antibacterial and antifungal materials (Aly & El-Mohdy, 2015).

Pharmacological Enhancements

The inclusion complex of phenylethylamine with β-cyclodextrin illustrates the potential of using 3-(2-Phenylethyl)-1,2-oxazol-5-amine derivatives to enhance pharmacological properties. Such complexes can improve the stability and bioavailability of therapeutic agents, indicating the compound's relevance in drug formulation and delivery systems (ChemChemTech, 2023).

Antimicrobial Activity

Research on novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, related to 3-(2-Phenylethyl)-1,2-oxazol-5-amine, demonstrated significant in vitro and in vivo antimycobacterial activities. This suggests potential uses in developing new treatments for drug-resistant Mycobacterium tuberculosis, highlighting the compound's importance in addressing global health challenges (Sriram et al., 2007).

Safety and Hazards

The safety and hazards associated with “3-(2-Phenylethyl)-1,2-oxazol-5-amine” would depend on its specific physical and chemical properties. For example, some phenylethyl compounds can be combustible and harmful if swallowed .

Future Directions

The future directions for research on “3-(2-Phenylethyl)-1,2-oxazol-5-amine” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3-(2-phenylethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGZLQLPYDXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299374
Record name 3-(2-Phenylethyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)-1,2-oxazol-5-amine

CAS RN

119162-59-3
Record name 3-(2-Phenylethyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119162-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Phenylethyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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